molecular formula C11H21ClO2 B8384605 Ethyl 3,3-dimethyl-7-chloroheptanoate

Ethyl 3,3-dimethyl-7-chloroheptanoate

Cat. No.: B8384605
M. Wt: 220.73 g/mol
InChI Key: QLWDDRJLBYSEDD-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-7-chloroheptanoate is a chlorinated ester with a heptanoate backbone substituted with a chlorine atom at the 7th carbon and two methyl groups at the 3rd carbon position. The molecular formula for the 3,3-dimethyl variant is inferred to be C₁₁H₂₁ClO₂, sharing the same formula as its 2,2-dimethyl isomer but differing in substituent placement . Key characteristics likely include moderate hydrophobicity due to the ester group, with steric effects from the dimethyl groups influencing reactivity and solubility.

Properties

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

ethyl 7-chloro-3,3-dimethylheptanoate

InChI

InChI=1S/C11H21ClO2/c1-4-14-10(13)9-11(2,3)7-5-6-8-12/h4-9H2,1-3H3

InChI Key

QLWDDRJLBYSEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl-2,2-dimethyl-7-chloroheptanoate (CAS: 2570179-39-2)

  • Structure : Chlorine at C7, methyl groups at C2.
  • Molecular Formula : C₁₁H₂₁ClO₂.
  • Key Differences : The positional isomerism (2,2-dimethyl vs. 3,3-dimethyl) alters steric hindrance and electronic effects. The 3,3-dimethyl variant may exhibit higher thermal stability due to reduced steric strain compared to the 2,2-dimethyl isomer.
  • Applications : Used in organic synthesis as intermediates for pharmaceuticals or agrochemicals .

Ethyl Palmitate (Ethyl hexadecanoate)

  • Structure : A straight-chain ester (C16:0 fatty acid).
  • Molecular Formula : C₁₈H₃₆O₂.
  • Key Differences: Lacks chlorine and branching. Ethyl palmitate is more lipophilic, with applications in cosmetics and food additives.

Chlorinated Aromatic Compounds (e.g., Chloronaphthalenes)

  • Examples : 1-chloronaphthalene (CAS: 90-13-1), alpha-chloronaphthalene (CAS: 25586-43-0).
  • Key Differences: Aromatic systems with chlorine substituents exhibit higher environmental persistence and toxicity. Ethyl 3,3-dimethyl-7-chloroheptanoate, being aliphatic, likely degrades more readily but may share bioactivity profiles in pest control applications .

Physicochemical and Functional Comparisons

Compound Molecular Formula CAS Number Key Features Potential Applications
This compound* C₁₁H₂₁ClO₂ Not available Branched aliphatic ester; moderate polarity, steric hindrance at C3 Agrochemical intermediates
Ethyl-2,2-dimethyl-7-chloroheptanoate C₁₁H₂₁ClO₂ 2570179-39-2 Similar formula but higher steric strain at C2; lower thermal stability Pharmaceutical synthesis
Ethyl palmitate C₁₈H₃₆O₂ 628-97-7 Non-chlorinated, linear ester; high lipophilicity Cosmetics, food additives
1-chloronaphthalene C₁₀H₇Cl 90-13-1 Aromatic chlorinated compound; environmental persistence Industrial solvents

Notes on Data Limitations

  • Direct studies on this compound are scarce; comparisons rely on structural analogs and extrapolated data.
  • Positional isomerism significantly impacts properties, necessitating experimental validation for precise applications.

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